molecular formula C9H13Br2N B2931777 2-(Bromomethyl)-6-propylpyridine hydrobromide CAS No. 2174000-14-5

2-(Bromomethyl)-6-propylpyridine hydrobromide

Cat. No. B2931777
CAS RN: 2174000-14-5
M. Wt: 295.018
InChI Key: ACTVCTTXZUIZHP-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It’s used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)pyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached . The empirical formula is C6H6BrN·HBr and the molecular weight is 252.93 .


Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 148.0 to 152.0 °C . It’s soluble in methanol .

Scientific Research Applications

Synthesis and Catalytic Applications

Access to 2‐Aminopyridines

Brominated pyridines serve as crucial intermediates in the synthesis of 2-aminopyridines, which are key structural cores in bioactive natural products and medicinally important compounds. The reaction between dibromopyridine and amines, followed by C-C cross-coupling reactions, demonstrates the utility of brominated pyridines in synthesizing aminopyridines, highlighting their significance in organic synthesis and drug discovery (Bolliger, Oberholzer, & Frech, 2011).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of bromopyridines with CO2 in ionic liquids illustrates an environmentally friendly approach to synthesizing carboxylic acids, a fundamental process in organic chemistry that underscores the versatility of bromopyridines in catalytic reactions (Feng, Huang, Liu, & Wang, 2010).

Preparation of Pyridine Derivatives

The Grignard reaction with bromopyridines showcases their role in preparing various pyridine derivatives, essential for pharmaceuticals, agrochemicals, and materials science. These reactions provide a pathway for synthesizing complex molecules from simple bromopyridine starting materials (Proost & Wibaut, 1940).

Synthesis of Polydendate Ligands

Brominated pyridines are also pivotal in synthesizing ligands for coordination chemistry, demonstrating their utility in creating complex molecules that can bind to metals. These ligands have applications in catalysis, materials science, and potentially in medicinal chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Antibacterial Surfaces

Designing Antibacterial Surfaces

Research on attaching poly(4-vinyl-N-alkylpyridinium bromide) to surfaces to kill bacteria on contact demonstrates the potential of bromopyridine derivatives in creating antibacterial materials. This application is crucial for healthcare, food safety, and various industries seeking to mitigate bacterial contamination (Tiller, Liao, Lewis, & Klibanov, 2001).

Safety and Hazards

2-(Bromomethyl)pyridine hydrobromide is classified as a skin corrosive and causes severe skin burns and eye damage . It’s harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

2-(bromomethyl)-6-propylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-2-4-8-5-3-6-9(7-10)11-8;/h3,5-6H,2,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVCTTXZUIZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-6-propylpyridine hydrobromide

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